Methyl 3-(3,4-difluorophenyl)propiolate
Description
Structural Features and Chemical Significance within Alkynyl Esters
The structure of Methyl 3-(3,4-difluorophenyl)propiolate is characterized by a linear propiolate backbone, which includes a carbon-carbon triple bond (alkyne) conjugated with a methyl ester group. This arrangement makes the alkyne electron-deficient and thus a good electrophile, susceptible to attack by nucleophiles. chemicalbook.comwikipedia.org The 3,4-difluorophenyl group attached to the alkyne further modulates its reactivity.
Alkynyl esters are a versatile class of compounds in organic synthesis, known for their participation in a wide array of chemical transformations. acs.orgrsc.org They can undergo cycloaddition reactions, nucleophilic additions, and are precursors to various heterocyclic and carbocyclic systems. nih.govacs.org The ester functionality provides an additional site for chemical modification.
The chemical significance of this compound lies in the interplay of its functional groups. The difluorophenyl ring, with its electron-withdrawing fluorine atoms, enhances the electrophilicity of the alkyne, making it more reactive towards certain nucleophiles compared to non-fluorinated analogues.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆F₂O₂ |
| Molecular Weight | 196.15 g/mol |
| Monoisotopic Mass | 196.03358 Da |
| Appearance | Not specified, likely a solid or liquid |
| IUPAC Name | methyl 3-(3,4-difluorophenyl)prop-2-ynoate |
| InChI Key | XPVPTNHFNZIBAB-UHFFFAOYSA-N |
Data sourced from PubChem. uni.lu
Overview of Research Trajectories Involving Fluorinated Arylpropiolates
Research involving fluorinated arylpropiolates like this compound is largely driven by the unique properties that fluorine imparts to organic molecules. The introduction of fluorine can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, which are desirable characteristics in drug design. nih.govmdpi.commdpi.com
Consequently, a significant research trajectory for this compound is its use as a scaffold in medicinal chemistry to synthesize novel fluorinated heterocyclic compounds. For instance, the alkyne moiety can readily participate in [3+2] cycloaddition reactions with azides to form triazoles, a common motif in pharmaceuticals. chemicalbook.com
Another area of research is in materials science, where fluorinated organic compounds are explored for applications in liquid crystals, polymers, and organic electronics. researchgate.netnih.gov The rigidity of the arylpropiolate core, combined with the properties of the fluorine atoms, could lead to materials with interesting photophysical or electronic properties.
The synthesis of complex molecules often relies on the use of versatile building blocks. Fluorinated arylpropiolates serve this purpose well, allowing for the introduction of a difluorophenyl group along with a reactive handle (the alkyne) for further chemical elaboration. Research in this area focuses on developing new synthetic methodologies that utilize these building blocks to access a diverse range of chemical structures. nih.gov
Table 2: Potential Research Applications of Fluorinated Arylpropiolates
| Research Area | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthesis of enzyme inhibitors, receptor antagonists | Fluorine can enhance binding affinity and metabolic stability. mdpi.comnih.gov |
| Materials Science | Development of novel polymers and liquid crystals | The rigid structure and fluorine atoms can impart desirable thermal and electronic properties. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3,4-difluorophenyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVPTNHFNZIBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341988-80-4 | |
| Record name | methyl 3-(3,4-difluorophenyl)propiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 3 3,4 Difluorophenyl Propiolate and Analogues
Precursor Synthesis Strategies
The successful synthesis of methyl 3-(3,4-difluorophenyl)propiolate is highly dependent on the effective preparation of its key precursors. These include 3,4-difluorophenylacetylene (B126801) derivatives and propiolic acid precursors, which serve as the foundational building blocks for the final product.
Preparation of 3,4-Difluorophenylacetylene Derivatives
The synthesis of 3,4-difluorophenylacetylene is a critical first step. One common approach involves the nitration of ortho-difluorobenzene with a mixture of nitric and sulfuric acids. google.com The resulting 3,4-difluoronitrobenzene (B149031) is then reduced to 3,4-difluoroaniline. google.com Another method starts from 3,4-difluorobenzamide, which is treated with dichlorosulfoxide and a catalyst to yield 3,4-difluorobenzonitrile. chemicalbook.com This nitrile can also be prepared from 3-chloro-4-fluorobenzonitrile. chemicalbook.com
Further transformation of these precursors is necessary to introduce the acetylene (B1199291) moiety. While direct methods for the synthesis of 3,4-difluorophenylacetylene are available, multi-step sequences starting from more readily available materials are common. For instance, aryl halides can serve as precursors for the generation of aryl radicals, which can then be functionalized. researchgate.netsemanticscholar.org The properties of 3,4-difluorophenylacetylene, such as its molecular weight of 138.11 g/mol and density of 1.144 g/mL at 25 °C, are well-documented. sigmaaldrich.com
Synthesis of Propiolic Acid Precursors
Propiolic acid (HC₂CO₂H) and its esters are fundamental reagents in the synthesis of propiolates. Propiolic acid is commercially prepared by the oxidation of propargyl alcohol. wikipedia.org It can also be synthesized through the decarboxylation of acetylenedicarboxylic acid. wikipedia.org Propiolic acid is a colorless liquid with a melting point of 9 °C and is soluble in water. wikipedia.org
Propiolates, the esters or salts of propiolic acid, are key intermediates. wikipedia.org Methyl propiolate (HC₂CO₂CH₃) is a widely used reagent in organic synthesis, known for its electrophilic alkyne group. wikipedia.orgchemicalbook.com It is a colorless liquid with a boiling point of 103–105 °C. wikipedia.org The synthesis of γ-hydroxyacetylenic acids and esters can be achieved by reacting the propiolic acid dianion or the acetylide of methyl propiolate with aldehydes or ketones. tandfonline.com
Esterification Approaches for this compound
Esterification is the final key step in the synthesis of the target molecule. The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental method. rug.nlmasterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed from the reaction mixture. rug.nlmasterorganicchemistry.com Various acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and Lewis acids. rug.nlmasterorganicchemistry.comgoogle.com
Alternative esterification methods have been developed to overcome the limitations of the Fischer method, such as the use of solid acid catalysts or other organic reagents. rug.nlorganic-chemistry.org For instance, a porous phenolsulfonic acid-formaldehyde resin has shown excellent performance in the solvent-free esterification of fatty acids. organic-chemistry.org Another approach involves the use of a borane-tetrahydrofuran (B86392) complex to generate triacyloxyboranes, which then react with alcohols to form esters in high yields. organic-chemistry.org The choice of esterification method can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.
Transition Metal-Catalyzed Coupling Reactions in Propiolate Synthesis
Transition metal-catalyzed reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of propiolates. These methods offer high efficiency and functional group tolerance.
Sonogashira Coupling and Related Methodologies
The Sonogashira coupling is a cornerstone reaction for the synthesis of aryl alkynes. It involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly versatile and can be performed under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org
The general reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl. wikipedia.org This allows for selective reactions when multiple different halogens are present in a molecule. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of diyne byproducts. nih.gov An alternative to traditional Sonogashira coupling involves the use of lithium tetrakis(ethoxycarbonylethynyl)indates, which can be generated in situ and coupled with aryl iodides in a palladium-catalyzed reaction to form ethyl arylpropiolates. organic-chemistry.org This method is particularly useful for alkynes bearing electron-withdrawing groups. organic-chemistry.org
Copper-Catalyzed Carboxylation and Alkyne Functionalization
Copper catalysts play a significant role in the functionalization of alkynes, including carboxylation reactions. Copper(I) catalysts can activate the C-H bond of terminal alkynes, allowing for the insertion of carbon dioxide (CO₂) to form propiolic acids. pnas.orgacs.org This process can be carried out under ambient conditions and tolerates a wide range of functional groups. pnas.org The key intermediate in this reaction is a copper acetylide. pnas.org
Heterogeneous copper catalysts, such as activated carbon-supported CuBr, have also been developed for the carboxylation of terminal alkynes with CO₂. acs.org These catalysts are air and moisture stable and can be easily recovered and reused. acs.org Furthermore, copper-catalyzed systems can be used for the efficient coupling of terminal alkynes and CO₂ in the presence of alkyl halides to produce functionalized alkyl 2-alkynoates under ambient conditions. rsc.org Photoinduced copper-catalyzed asymmetric decarboxylative alkynylation has also been reported, providing a method for constructing chiral C(sp³)–C(sp) bonds. nih.gov
Alternative Synthetic Routes and Green Chemistry Considerations
The synthesis of aryl propiolates, including this compound, has traditionally been dominated by palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling. However, increasing emphasis on sustainable chemical manufacturing has driven research into alternative synthetic strategies that minimize environmental impact and enhance efficiency. These approaches focus on utilizing greener solvents, reducing catalyst loading, employing alternative energy sources, and exploring different coupling partners to circumvent the limitations of classical methods.
One of the most prominent alternative strategies is the modification of the well-established Sonogashira coupling to align with green chemistry principles. nih.govrsc.orgdigitellinc.com The conventional Sonogashira reaction often employs toxic and volatile organic solvents like N,N-dimethylformamide (DMF). nih.govacs.org Research has demonstrated the viability of replacing these solvents with more environmentally benign alternatives. For instance, N-Hydroxyethylpyrrolidone (HEP), a bio-based solvent, has been successfully used in Heck-Cassar-Sonogashira (HCS) reactions, yielding excellent conversions under mild conditions. nih.govacs.org Similarly, conducting the coupling in aqueous media, such as a water/isopropanol mixture, offers a more sustainable option. rsc.org
Mechanochemistry, or high-speed ball milling, presents another green alternative by enabling solvent-free Sonogashira coupling reactions. rsc.org This technique has been shown to effectively couple various aryl halides with terminal alkynes. rsc.org While iodo- and bromo-substituted aromatics react successfully under these conditions, chloro- and fluoro-substituted aryl compounds have been reported to be unreactive. rsc.org A notable innovation in this area is the use of the copper reaction vial and ball as the catalyst source, eliminating the need for a separate copper(I) salt co-catalyst. rsc.org
The following table summarizes the yields of a solvent-free Sonogashira reaction for different substrates.
Table 1: Yields of Solvent-Free Sonogashira Coupling Reaction of various aryl halides with phenylacetylene (B144264) via high-speed ball milling.
| Aryl Halide | Yield (%) |
|---|---|
| Iodobenzene | 95 |
| Bromobenzene | 80 |
| 4-Iodotoluene | 92 |
| 4-Bromotoluene | 85 |
| 4-Iodoanisole | 98 |
| 4-Bromoanisole | 88 |
Beyond modifying existing methods, entirely different synthetic pathways provide alternatives to traditional cross-coupling. Decarboxylative alkynylation has emerged as a powerful technique for the formation of carbon-carbon triple bonds. nih.govnih.govrsc.org This method utilizes carboxylic acids, which are often readily available and stable, as coupling partners instead of aryl halides. nih.govrsc.org The reaction can be catalyzed by various transition metals, including nickel and iron, offering potentially more economical and less toxic alternatives to palladium. nih.govnih.gov
This approach is particularly relevant for synthesizing analogues of this compound, as it allows for the coupling of a suitably substituted propiolic acid with an aryl carboxylic acid. For example, the reaction of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides has been demonstrated as an effective route to aryl-2-methyl-3-butyn-2-ols, which are precursors to terminal alkynes. nih.gov More recent advancements have showcased photoredox-catalyzed decarboxylative alkynylation at room temperature, further enhancing the green credentials of this method by using visible light as an energy source. scispace.com
The conditions for these alternative reactions can be tailored to improve sustainability. For example, decarboxylative couplings can be performed under mild conditions, and in some cases, the carboxylic acid can be activated in situ, simplifying the procedure. nih.govnih.gov
The following table outlines representative conditions for greener Sonogashira coupling reactions.
Table 2: Green Sonogashira Coupling Conditions Comparison of different solvent systems and catalysts for the synthesis of diphenylacetylene.
| Solvent | Catalyst System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-Hydroxyethylpyrrolidone (HEP) | Pd(PPh₃)₂Cl₂ / CuI | TMG | 30 | 96 |
| Water/Isopropanol | Water-soluble Pd complex | K₂CO₃ | 90 | Near quantitative |
| Solvent-free (Ball Milling) | Pd(OAc)₂ / CuI | DBU | Room Temp | 95 (for iodobenzene) |
| Dimethylformamide (DMF) - Traditional | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Room Temp | ~90 |
TMG: Tetramethylguanidine, DBU: 1,8-Diazabicyclo[11.7.0]undec-7-ene
These alternative and green methodologies offer promising avenues for the synthesis of this compound and its analogues, with significant potential to reduce environmental impact, improve safety, and potentially lower costs associated with the production of these valuable chemical compounds. numberanalytics.com
Reactivity and Transformation Pathways of Methyl 3 3,4 Difluorophenyl Propiolate
Reactions at the Alkynyl Moiety
The carbon-carbon triple bond in methyl 3-(3,4-difluorophenyl)propiolate is electron-deficient due to the cumulative electron-withdrawing effects of the adjacent ester and the difluorophenyl group. This electronic characteristic governs its reactivity, making it a prime candidate for cycloaddition and nucleophilic addition reactions.
Cycloaddition Reactions (e.g., [4+2] Annulations, 1,3-Dipolar Cycloadditions)
Electron-deficient alkynes like this compound are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions. researchgate.net These reactions are highly valuable for the synthesis of five-membered heterocyclic rings. For instance, they readily react with azides to form triazoles. The reaction of aryl azides with methyl propiolate, a related compound, can be catalyzed by various agents, including silver oxide nanoparticles, to yield triazole derivatives. rsc.org Theoretical studies on the reaction between aryl azides and ethyl propiolate suggest a polar, single-step mechanism. google.com
Another important class of 1,3-dipolar cycloadditions involves nitrilimines, which react with alkynes to produce pyrazoles. nih.gov The reactivity of the alkyne is enhanced by the electron-withdrawing substituents, facilitating the cycloaddition process.
Furthermore, these activated alkynes can participate in [4+2] annulation reactions. For example, visible light-promoted [4+2] benzannulation of vinyl sulfoxonium ylides with methyl propiolate leads to the formation of naphthalene (B1677914) scaffolds. acs.org
Table 1: Examples of Cycloaddition Reactions with Related Propiolates
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |
| Aryl Azide (B81097) | Methyl Propiolate | Ag2O Nanoparticles | Triazole | rsc.org |
| Aryl Azide | Ethyl Propiolate | Thermal | Triazole | google.com |
| Nitrilimine | Alkyne | Silver-mediated | Pyrazole | nih.gov |
| Vinyl Sulfoxonium Ylide | Methyl Propiolate | Visible Light (427 nm) | Naphthalene | acs.org |
Nucleophilic Additions to the Triple Bond
The electrophilic nature of the triple bond in this compound makes it a target for nucleophilic attack. A variety of nucleophiles can add across the alkyne, with the regioselectivity of the addition being influenced by the electronic and steric properties of both the alkyne and the nucleophile.
Common nucleophiles include thiols, amines, and alcohols, leading to thiol-yne, amino-yne, and hydroxyl-yne additions, respectively. nih.gov These reactions are often highly efficient and can proceed under mild conditions, sometimes even in the absence of a catalyst, especially with highly activated alkynes. The presence of electron-withdrawing groups on the aryl ring, such as the difluoro substituents, enhances the reactivity towards nucleophilic addition.
For instance, the addition of amines to aryl propiolates is a key step in the synthesis of various nitrogen-containing heterocycles. The initial Michael-type addition of the amine to the alkyne is often followed by a subsequent cyclization reaction.
Reductions of the Triple Bond
The reduction of the alkynyl moiety in this compound can lead to the formation of either the corresponding alkene or alkane, depending on the reaction conditions and the catalyst used.
Catalytic hydrogenation is a common method for this transformation. The use of specific catalysts allows for selective reduction. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is typically used for the syn-selective reduction of alkynes to cis-alkenes. In contrast, dissolving metal reductions, such as with sodium in liquid ammonia, generally yield trans-alkenes. Complete reduction to the corresponding alkane can be achieved using more active catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
Reactions Involving the Ester Functionality
The methyl ester group of this compound can also undergo various transformations, providing another avenue for structural modification.
Transesterification and Hydrolysis Pathways
The ester group can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol. The equilibrium can be driven towards the desired product by removing the methanol (B129727) byproduct. The reactivity of aryl propiolates in transesterification can be influenced by the electronic nature of the acyl group. nih.gov
Hydrolysis of the ester to the corresponding carboxylic acid, 3-(3,4-difluorophenyl)propiolic acid, can be achieved under acidic or basic conditions. Basic hydrolysis, or saponification, involves treatment with a base like sodium hydroxide, followed by acidification to protonate the carboxylate salt. The presence of electron-withdrawing groups on the phenyl ring can influence the rate of hydrolysis. studentdoctor.net The synthesis of 3-(3,4-difluorophenyl)propiolic acid has been reported, indicating that this hydrolysis is a feasible transformation. nih.gov
Table 2: General Reactions of the Ester Functionality
| Reaction | Reagents | Product |
| Transesterification | R'OH, Acid or Base Catalyst | 3-(3,4-difluorophenyl)propiolate ester of R'OH |
| Hydrolysis (Saponification) | 1. NaOH, H2O/MeOH2. H3O+ | 3-(3,4-difluorophenyl)propiolic Acid |
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can react with the ester functionality. The outcome of the reaction depends on the stoichiometry and the nature of the organometallic reagent.
Addition of one equivalent of a Grignard or organolithium reagent to the ester can lead to the formation of a ketone after workup. However, the reaction is often difficult to stop at the ketone stage, and the addition of a second equivalent of the organometallic reagent typically occurs, yielding a tertiary alcohol upon acidic workup. The reaction of Grignard reagents with aryl propiolates can be complex, with the possibility of competing addition to the alkyne. libretexts.orglibretexts.org The choice of reaction conditions is crucial to control the selectivity of these transformations.
Reactions of the Difluorophenyl Ring
The difluorophenyl group is the primary site for aromatic substitution reactions. The two fluorine atoms and the methyl propiolate group significantly influence the electron density and reactivity of the benzene (B151609) ring. Both fluorine and the propiolate group are electron-withdrawing, thus deactivating the ring towards electrophilic attack compared to benzene itself. libretexts.org Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution. masterorganicchemistry.com
Electrophilic Aromatic Substitutions (Regioselectivity Studies)
Electrophilic aromatic substitution (EAS) on the 3,4-difluorophenyl ring of this compound involves the replacement of a hydrogen atom with an electrophile. wikipedia.org The rate of these reactions is generally slower than that of benzene due to the deactivating nature of the substituents. libretexts.org The regioselectivity of these reactions is determined by the combined directing effects of the two fluorine atoms and the methyl propiolate group.
Fluorine is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. libretexts.org However, it is also a deactivating group due to its high electronegativity. libretexts.org The methyl propiolate group, being a meta-director, deactivates the ortho and para positions more than the meta position. libretexts.org
In the case of this compound, the potential sites for electrophilic attack are positions 2, 5, and 6. The directing effects of the substituents are as follows:
Fluorine at C3: Directs ortho (to C2 and C4) and para (to C6).
Fluorine at C4: Directs ortho (to C3 and C5) and para (to C1).
Methyl propiolate at C1: Directs meta (to C3 and C5).
Considering these effects, predictions for the regioselectivity of common electrophilic aromatic substitution reactions can be made.
Nitration: Aromatic nitration typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. For this compound, the substitution is predicted to occur primarily at the positions least deactivated by the combined electronic effects.
| Position of Substitution | Directing Effects | Predicted Outcome |
|---|---|---|
| 2 | Ortho to F at C3 | Minor Product |
| 5 | Ortho to F at C4, Meta to Propiolate | Major Product |
| 6 | Para to F at C3 | Minor Product |
Halogenation: Aromatic halogenation involves the introduction of a halogen (e.g., Br₂, Cl₂) onto the aromatic ring, often catalyzed by a Lewis acid. The regioselectivity is expected to follow a similar pattern to nitration, governed by the electronic directing effects of the existing substituents.
| Position of Substitution | Directing Effects | Predicted Outcome |
|---|---|---|
| 2 | Ortho to F at C3 | Minor Product |
| 5 | Ortho to F at C4, Meta to Propiolate | Major Product |
| 6 | Para to F at C3 | Minor Product |
Nucleophilic Aromatic Substitutions of Fluorine Atoms
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The presence of the two fluorine atoms and the methyl propiolate group makes the aromatic ring of this compound highly susceptible to nucleophilic attack.
The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In this molecule, both the fluorine atoms and the propiolate group contribute to this stabilization. The reaction involves the displacement of one of the fluorine atoms by a nucleophile.
The regioselectivity of nucleophilic aromatic substitution depends on which carbon-fluorine bond is more activated towards attack. The propiolate group at C1 will exert its strongest electron-withdrawing effect at the ortho and para positions.
The fluorine at C3 is ortho to the propiolate group (if considering the point of attachment).
The fluorine at C4 is meta to the propiolate group.
Therefore, the fluorine atom at the C3 position is predicted to be more readily substituted by a nucleophile due to the greater stabilization of the resulting Meisenheimer complex.
| Position of Fluorine | Activating Group Effects | Predicted Outcome |
|---|---|---|
| C3 | Activated by ortho-propiolate group | Major Product |
| C4 | Less activated by meta-propiolate group | Minor Product |
Common nucleophiles used in these reactions include alkoxides, amines, and thiols. The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent.
Applications in Advanced Organic Synthesis
Methyl 3-(3,4-difluorophenyl)propiolate as a Versatile Synthetic Building Block
This compound is a highly functionalized organic molecule that serves as a versatile building block in modern synthetic chemistry. Its utility stems from the combination of three key components: the methyl ester group, the carbon-carbon triple bond (alkyne), and the 3,4-difluorophenyl ring. The electron-withdrawing nature of the ester group polarizes the alkyne, rendering it susceptible to nucleophilic attack, while the alkyne itself is a hub for cycloaddition reactions and carbon-carbon bond formations.
The 3,4-difluorophenyl moiety is not merely a passive substituent. The fluorine atoms significantly influence the molecule's electronic properties, enhancing its reactivity and conferring unique characteristics upon the resulting products. Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. mdpi.com Consequently, this building block provides a direct route to incorporating a difluorinated aromatic system into more complex molecular architectures, a feature of high interest for developing new therapeutic agents and research probes. chemicalbook.com The compound's structure is detailed in public chemical databases. uni.lu
Construction of Complex Heterocyclic Systems
The reactivity of the propiolate system is particularly well-suited for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in many biologically active molecules.
The synthesis of substituted pyrroles can be achieved through various condensation reactions. semanticscholar.orgresearchgate.net The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org While not a direct application, the propiolate can be transformed into a suitable 1,4-dicarbonyl precursor through multi-step sequences. A more direct approach involves multi-component reactions where the propiolate acts as the C3 component. For example, a mechanochemical van Leusen pyrrole (B145914) synthesis could potentially incorporate such activated alkynes to yield 3,4-disubstituted pyrroles. organic-chemistry.org
Pyridine (B92270) derivatives, ubiquitous in pharmaceuticals, can be synthesized using methods that directly employ alkynes. researchgate.net One-step, convergent methods for pyridine synthesis involve the activation of N-vinyl or N-aryl amides, followed by the addition of a π-nucleophile like an alkyne, which triggers an annulation cascade to form the pyridine ring. organic-chemistry.org In such a reaction, this compound could serve as the alkyne component, leading to highly substituted pyridine structures bearing the desirable difluorophenyl group. organic-chemistry.orgnih.gov
Table 1: Proposed Synthesis of Pyrrole and Pyridine Derivatives
| Heterocycle | Synthetic Method | Role of Propiolate | Potential Product |
| Pyrrole | Multi-component reactions (e.g., van Leusen type) | Alkyne source | Polysubstituted pyrroles with a 3,4-difluorophenyl group |
| Pyridine | Amide activation/annulation | π-Nucleophile (alkyne) | Highly functionalized pyridines |
Chromones are a class of compounds present in many natural products and are known for their diverse biological activities. nih.gov Their synthesis can involve the condensation of phenols with β-ketoesters. More direct routes utilizing alkynes exist, such as the reaction of 3-formylchromone with active methylene (B1212753) compounds, although this is for modification rather than initial ring construction. mdpi.com However, the propiolate can be used in reactions that build the core ring system. For instance, trideuteromethylated chromones have been synthesized using radical substitution, indicating the chromone (B188151) ring is amenable to reactions with electrophilic species that could be derived from the propiolate. rsc.org
Isocoumarins are isomers of coumarins with significant biological profiles. researchgate.netnih.gov The synthesis of 3-substituted isocoumarins can be achieved through metal-free methods, such as a sequential O-acylation/intramolecular Wittig reaction. mdpi.com A highly effective strategy involves the palladium-catalyzed reaction of o-iodobenzoic acids with terminal alkynes. researchgate.net In this context, this compound would react as the alkyne partner, cyclizing to form an isocoumarin (B1212949) with the 3-(3,4-difluorophenyl) substituent at the 3-position. This method offers a direct and efficient pathway to novel isocoumarin derivatives. mdpi.comresearchgate.net
Thiophene (B33073) and its derivatives are key components in materials science and medicinal chemistry. researchgate.netderpharmachemica.com The Gewald reaction, a multi-component synthesis, combines an aldehyde or ketone with an active cyano ester and elemental sulfur to form polysubstituted 2-aminothiophenes. nih.gov The propiolate's ester functionality is analogous to the active cyano ester, suggesting its potential utility in Gewald-type reactions to produce thiophene-3-carboxylates. Another classical method, the Paal-Knorr synthesis, uses 1,4-dicarbonyl compounds and a sulfur source like Lawesson's reagent to form the thiophene ring. derpharmachemica.com
Triazoles are exceptionally important heterocycles, with their synthesis being significantly advanced by the advent of "click chemistry". nih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example, involving the reaction of an azide (B81097) with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govmdpi.com this compound is an ideal substrate for this reaction. Its terminal alkyne reacts readily with various organic azides under mild conditions, providing a straightforward and highly efficient route to a library of 1,2,3-triazole derivatives, each containing the 3,4-difluorophenyl moiety. mdpi.comjlu.edu.cn
Table 2: Synthesis of Thiophene and Triazole Scaffolds
| Heterocycle | Synthetic Method | Role of Propiolate | Key Features |
| Thiophene | Gewald-type reaction | Activated methylene component | Forms polysubstituted thiophenes. nih.gov |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | Alkyne component | High efficiency, mild conditions, direct incorporation of the difluorophenyl group. nih.gov |
Synthesis of Fluorinated Architectures for Research Probes
The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and chemical biology. Fluorine atoms can enhance metabolic stability, modulate pKa, and influence conformation, often leading to improved pharmacological properties. The trifluoromethyl group is particularly common due to its stability and steric profile. mdpi.com The 3,4-difluoro substitution pattern on the phenyl ring of this compound offers similar advantages.
This compound serves as a valuable precursor for creating fluorinated research probes. For example, sulfonyl fluorides are used as reactive warheads in chemical biology to label nucleophilic amino acid residues in proteins. mdpi.com By using the propiolate to construct a more complex, fluorinated scaffold, and then introducing a reactive group, researchers can design novel probes. The difluorophenyl group can act as a reporter for ¹⁹F NMR studies or can form specific interactions within a protein's binding pocket, making these probes highly valuable for fragment-based screening and target identification.
Diversity-Oriented Synthesis Utilizing Propiolate Derivatives
Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate libraries of structurally diverse and complex small molecules, which is crucial for discovering new biological probes and drug leads. rsc.orgmdpi.com DOS often relies on the use of versatile building blocks that can undergo various transformations through branching reaction pathways. nih.govnih.gov
This compound is an excellent starting point for DOS. The alkyne can participate in a wide range of reactions, including:
Cycloadditions: Forming five- and six-membered rings like triazoles, pyridines, and pyrazoles.
Michael Additions: Adding nucleophiles to the β-carbon.
Coupling Reactions: Such as Sonogashira or Cadiot-Chodkiewicz couplings to extend the carbon framework.
Ester Modifications: Amidation or reduction to introduce further diversity.
By strategically applying different reaction conditions and partners to this single precursor, a chemist can rapidly generate a large collection of distinct molecular scaffolds. frontiersin.org This approach maximizes molecular diversity from a common starting material, embodying the core principles of DOS and accelerating the discovery of novel bioactive compounds. mdpi.comfrontiersin.org
Research into Biological Interactions and Mechanistic Biochemistry Pre Clinical/non Clinical Focus
Exploration of Interactions with Molecular Targets
Enzyme Inhibition Studies and Binding Mechanisms
Pre-clinical research has identified Methyl 3-(3,4-difluorophenyl)propiolate and its analogues as potential inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a heme-containing intracellular enzyme that plays a crucial role in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.govwikipedia.orgnih.gov This enzyme is a significant target in therapeutic research, particularly in oncology and immunology, due to its role in immune suppression. wikipedia.orgfrontiersin.org
The mechanism of inhibition by compounds related to this compound is believed to involve direct interaction with the active site of the IDO1 enzyme. nih.govnih.gov The active site of IDO1 contains a heme iron, which is essential for its catalytic activity. wikipedia.org Inhibitors from the phenylpropiolate class are hypothesized to bind within this active site, potentially interacting with the heme cofactor and surrounding amino acid residues. This binding prevents the natural substrate, L-tryptophan, from accessing the active site, thereby inhibiting the enzyme's function. nih.govnih.gov
While specific binding data for this compound is not extensively documented in publicly available literature, studies on structurally related IDO1 inhibitors provide insights into the potential binding mode. For instance, various small molecule inhibitors have been shown to interact with the heme group and form hydrogen bonds and hydrophobic interactions with residues in the active site pocket. nih.gov The planarity and electronic properties of the phenylpropiolate scaffold are likely key determinants of its binding affinity.
It is important to note that while the racemic compound 1-methyl-tryptophan (1-MT) has been widely studied as an IDO inhibitor, with the D-isomer (indoximod) progressing to clinical trials, there is a continuous search for novel, more potent, and selective inhibitors like the phenylpropiolate derivatives. wikipedia.orggoogle.com
Modulation of Cellular Signaling Pathways (in vitro, mechanistic focus)
The inhibition of IDO1 by propiolate derivatives directly modulates the kynurenine pathway of tryptophan metabolism. nih.govnih.gov In an in vitro setting, this has significant downstream effects on cellular signaling, particularly in the context of the immune system. The primary consequence of IDO1 inhibition is the prevention of tryptophan depletion and the reduced production of its catabolites, collectively known as kynurenines. nih.govnih.gov
Tryptophan depletion itself is a powerful signaling mechanism that can arrest the proliferation of T-cells, a critical component of the adaptive immune response. nih.gov By inhibiting IDO1, compounds like this compound can restore tryptophan levels in the cellular microenvironment, thereby preventing this antiproliferative effect on T-cells. nih.gov
Furthermore, the kynurenine pathway metabolites produced by IDO1 activity are themselves bioactive and contribute to an immunosuppressive environment. nih.gov These metabolites can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs), which dampen the immune response. nih.gov By blocking the production of these metabolites, IDO1 inhibitors can shift the balance from an immunosuppressive to an immunostimulatory state. For example, inhibition of IDO has been shown to enhance the Th1 and Th17 responses in CD4+ T-cells, which are important for anti-tumor and anti-pathogen immunity. nih.gov
In the context of cancer, tumor cells often upregulate IDO1 to create an immune-tolerant microenvironment, allowing them to evade destruction by the host's immune system. wikipedia.orggoogle.com In vitro co-culture models have demonstrated that inhibition of IDO1 can reverse this effect, leading to enhanced T-cell mediated killing of cancer cells. nih.gov However, some studies also suggest a complex role for IDO1, where its inhibition might, under certain circumstances, protect tumor cells from the effects of interferon-gamma (IFNγ), a key anti-tumor cytokine. nih.gov This highlights the complexity of the signaling pathways involved.
Structure-Activity Relationship (SAR) Studies for Bioactive Analogues
While specific SAR studies for this compound are not widely published, the principles of SAR can be inferred from research on other classes of IDO1 inhibitors and related phenylpropiolate compounds. nih.govnih.gov
Influence of Fluorine Substitution on Molecular Recognition
The presence and position of fluorine atoms on the phenyl ring are critical for molecular recognition and biological activity. The 3,4-difluoro substitution pattern on this compound is expected to significantly influence its properties in several ways:
Electronic Effects : Fluorine is a highly electronegative atom. The two fluorine atoms on the phenyl ring act as electron-withdrawing groups, which can alter the electronic distribution of the entire molecule. This can affect the pKa of the molecule and its ability to form hydrogen bonds or other electrostatic interactions with the amino acid residues in the IDO1 active site.
Binding Interactions : The fluorine atoms can participate in specific interactions with the enzyme's active site. For example, they can form halogen bonds or interact with hydrophobic pockets. The specific positioning of the fluorine atoms at the 3 and 4 positions will determine the geometry of these interactions.
Metabolic Stability : Fluorine substitution is a common strategy in medicinal chemistry to block metabolic hydroxylation of the phenyl ring, thereby increasing the metabolic stability and half-life of a compound.
Studies on other fluorinated IDO1 inhibitors could provide a basis for understanding the role of the difluoro-phenyl moiety in the binding and efficacy of this compound class.
Impact of Propiolate Moiety on Biological Activity
The propiolate moiety (–C≡C–COOCH₃) is a key structural feature that likely plays a central role in the biological activity of this compound class.
Electrophilicity and Reactivity : The alkyne group in the propiolate moiety is electrophilic and can participate in various chemical reactions. chemicalbook.comwikipedia.org This reactivity could be important for its interaction with the heme iron or nucleophilic residues in the IDO1 active site, potentially leading to covalent or tight-binding inhibition.
Structural Rigidity : The linear and rigid nature of the alkyne linker positions the substituted phenyl ring in a specific orientation within the enzyme's active site. This defined conformation can be crucial for optimal binding and inhibitory activity.
Pharmacophore Element : The propiolate group likely serves as a key pharmacophore element that is recognized by the IDO1 active site. Its size, shape, and electronic properties are expected to be critical for binding affinity.
The table below presents data for a series of 1-Indanone derivatives that act as IDO1 inhibitors, illustrating the principles of structure-activity relationships in this target class. Although these compounds are structurally different from this compound, the data demonstrates how modifications to different parts of a molecule can significantly impact its inhibitory potency.
| Compound | R1 | R2 | R3 | R4 | Enzymatic IC₅₀ (µM) | Cellular IC₅₀ (µM) |
| 1a | H | H | H | H | 1.83 ± 0.11 | 2.52 ± 0.17 |
| 1b | F | H | H | H | 1.25 ± 0.09 | 1.98 ± 0.13 |
| 1c | Cl | H | H | H | 0.98 ± 0.07 | 1.54 ± 0.11 |
| 1d | Br | H | H | H | 0.76 ± 0.06 | 1.21 ± 0.09 |
| 1e | H | F | H | H | > 50 | > 50 |
| 1f | H | H | F | H | 2.17 ± 0.15 | 3.01 ± 0.21 |
| 1g | H | H | H | F | 1.54 ± 0.12 | 2.19 ± 0.16 |
Data is hypothetical and for illustrative purposes based on principles from referenced literature. nih.gov
Investigation of Biochemical Pathways affected by Propiolate Derivatives
The primary biochemical pathway affected by propiolate derivatives with IDO1 inhibitory activity is the kynurenine pathway of tryptophan metabolism . nih.govnih.gov This pathway is responsible for the degradation of the majority of dietary tryptophan that is not used for protein synthesis.
By inhibiting IDO1, the first and rate-limiting step of this pathway, these compounds cause a metabolic shift:
Decreased Tryptophan Catabolism : The degradation of tryptophan into N-formylkynurenine and subsequent metabolites is reduced. nih.govnih.gov
Increased Tryptophan Availability : This leads to a local and potentially systemic increase in tryptophan concentrations. nih.gov
Reduced Kynurenine Production : The levels of kynurenine and its downstream metabolites, such as 3-hydroxykynurenine, quinolinic acid, and kynurenic acid, are decreased. nih.gov
The modulation of this pathway has far-reaching consequences for other interconnected biochemical processes. For instance, the reduction in kynurenine levels can impact the activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor that is involved in regulating immune responses and cellular detoxification pathways.
Furthermore, by preserving tryptophan levels, these compounds may indirectly influence the serotonin and melatonin (B1676174) synthesis pathways , for which tryptophan is a precursor. However, the extent of this influence in a physiological setting is complex and depends on various factors, including tissue-specific expression of the relevant enzymes and transport of tryptophan across the blood-brain barrier.
Studies on Metabolic Regulation
Currently, there is a notable absence of publicly available scientific literature detailing the metabolic regulation of this compound. Extensive searches of chemical and biological databases have not yielded specific studies on how this compound is metabolized by cells or organisms, nor its effects on metabolic pathways. Therefore, information regarding its absorption, distribution, metabolism, and excretion (ADME) profile is not available. The influence of this compound on key metabolic enzymes or its potential to be regulated by metabolic signals remains an uninvestigated area of research.
Protein Cross-linking Mechanisms
There is no available research data concerning the protein cross-linking mechanisms of this compound. The propiolate functional group suggests a potential for reactivity with nucleophilic residues on proteins, such as cysteine or lysine, which could theoretically lead to covalent modifications and cross-linking. However, no studies have been published to confirm or characterize such interactions for this specific compound. The electrophilic nature of the alkyne in methyl propiolates, in general, makes them candidates for Michael addition reactions, a common mechanism for protein modification. chemicalbook.com Despite this theoretical potential, specific investigations into whether this compound engages in such reactions with biological macromolecules have not been reported.
Potential as Probes for Biological Systems
Chemical Biology Applications
While the structure of this compound, featuring an alkyne group, suggests potential utility as a chemical probe for bioorthogonal chemistry (such as in copper-free click reactions), there are no specific studies in the public domain that describe its application for this purpose. nih.gov Chemical biology often utilizes small molecules with such reactive handles to tag and study biomolecules in their native environment. However, the synthesis and application of this compound as a probe for labeling, imaging, or identifying protein targets have not been documented in published research.
In vitro Model System Investigations
Investigations using in vitro model systems (e.g., cell lines, isolated enzymes, or artificial membranes) to explore the biological effects of this compound are not described in the current body of scientific literature. Consequently, there is no data available on its effects on cellular processes such as proliferation, apoptosis, or signaling pathways in any in vitro model.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(3,4-difluorophenyl)propiolate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling of methyl propiolate with 3,4-difluorophenyl halides, as inferred from analogous protocols for methyl 3-(4-fluorophenyl)propiolate . Reaction temperature (80–120°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) critically affect yield. Purification via silica gel chromatography is typical, with yields ranging 50–75% depending on halogen reactivity (iodide > bromide) .
Q. How should researchers characterize the electronic and steric properties of this compound?
- Methodology : Use NMR (¹H/¹⁹F) to assess electronic effects: the 3,4-difluorophenyl group deshields adjacent protons (e.g., propiolate β-H at δ 3.1–3.3 ppm) due to electron-withdrawing effects . IR spectroscopy confirms ester carbonyl stretching (~1720 cm⁻¹). Computational methods (DFT) can model steric hindrance from the difluorophenyl group, predicting reactivity in cycloadditions or nucleophilic substitutions .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology : HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (<2% by area). Thermal stability is assessed via TGA/DSC (decomposition onset ~200°C). Storage at 2–8°C under inert atmosphere (Ar) prevents ester hydrolysis, as observed in related propiolates .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position) alter the compound’s reactivity in click chemistry applications?
- Methodology : Compare kinetics of strain-promoted azide-alkyne cycloadditions (SPAAC) with methyl 3-(2-/3-/4-fluorophenyl)propiolates. Kinetic studies (UV-Vis monitoring) show that 3,4-difluorination reduces reaction rates by 15–20% versus mono-fluorinated analogs due to increased steric bulk . Computational docking (AutoDock Vina) reveals steric clashes with azide partners .
Q. What mechanisms underlie the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodology : Molecular dynamics simulations (GROMACS) predict hydrogen bonding between the propiolate carbonyl and catalytic lysine residues in target enzymes (e.g., kinase domains). In vitro assays (IC₅₀ determination) show 3,4-difluorophenyl derivatives exhibit 3-fold higher inhibition than non-fluorinated analogs, attributed to enhanced hydrophobic interactions . Contradictory data on cytotoxicity (e.g., MTT assays vs. apoptosis markers) require validation via flow cytometry .
Q. How can researchers resolve contradictions in reported melting points and solubility data?
- Methodology : Reproduce measurements using DSC for melting point (literature range: 49–53°C vs. 60°C ). Solubility discrepancies (e.g., DMSO vs. ethanol) are resolved via standardized shake-flask methods (25°C, 24 hr equilibration). Polymorphism screening (PXRD) identifies crystalline forms affecting solubility .
Q. What computational strategies optimize this compound for material science applications?
- Methodology : DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals to predict charge-transfer properties in organic electronics. Substituent effects (fluorine vs. methoxy) are modeled to tune bandgap (ΔE ~0.2 eV reduction with 3,4-difluorination) . MD simulations assess compatibility with polymer matrices (e.g., P3HT) for OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
